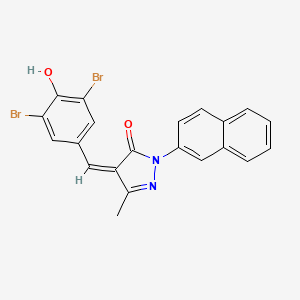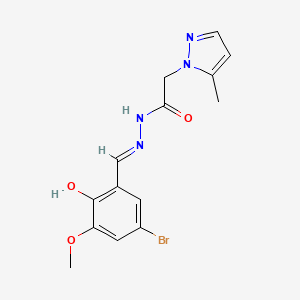![molecular formula C24H25N5O6 B1190478 N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE](/img/structure/B1190478.png)
N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with hydrazide groups and methoxyphenyl moieties, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism by which N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Shares similar methoxyphenyl groups but differs in the core structure.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Another compound with methoxyphenyl groups but with a different central moiety.
Uniqueness
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is unique due to its pyrrole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C24H25N5O6 |
|---|---|
分子量 |
479.5g/mol |
IUPAC名 |
2-N,4-N-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide |
InChI |
InChI=1S/C24H25N5O6/c1-13-19(23(32)28-25-11-15-7-5-9-17(34-3)21(15)30)14(2)27-20(13)24(33)29-26-12-16-8-6-10-18(35-4)22(16)31/h5-12,27,30-31H,1-4H3,(H,28,32)(H,29,33)/b25-11+,26-12+ |
InChIキー |
VOEWPZDGLNIHGI-KOZSXFMUSA-N |
SMILES |
CC1=C(NC(=C1C(=O)NN=CC2=C(C(=CC=C2)OC)O)C)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Z)-[1-(4-Fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Ethyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B1190401.png)
![2-[(5-Bromo-2-hydroxyanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190402.png)


![3-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B1190407.png)
![2-[2-(1H-indol-3-ylmethylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B1190410.png)



![2-[(3,5-Dimethylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190415.png)
![2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B1190417.png)
